Ser-Leu-Ile-Gly-Lys-Val
説明
“Ser-Leu-Ile-Gly-Lys-Val” is a potent inhibitor of the enzyme soybean trypsin . It is also a selective proteinase-activated receptor 2 (PAR2)-activating peptide corresponding to the tethered ligand sequence of human PAR2 . PAR2 is activated by a synthetic peptide that is exposed after the trypsin cleavage of the amino terminus .
Synthesis Analysis
The synthesis of peptides like “Ser-Leu-Ile-Gly-Lys-Val” involves the formation of peptide bonds between the amino acids. This process requires the protection of certain amino and carboxyl groups during the synthesis to avoid the formation of complex mixtures . The synthesis also involves the activation of specific carboxyl functions to form the desired amide bond .Molecular Structure Analysis
The molecular structure of “Ser-Leu-Ile-Gly-Lys-Val” is determined by the sequence of its amino acids and the peptide bonds that link them together. The peptide bonds are planar and usually trans-configured . The peptide’s primary structure refers to the pattern of its covalent bonds .Chemical Reactions Analysis
The chemical reactions involving “Ser-Leu-Ile-Gly-Lys-Val” are primarily related to its role as a proteinase-activated receptor 2 (PAR2) activating peptide . The peptide is exposed after the trypsin cleavage of the amino terminus, activating PAR2 .科学的研究の応用
Antimicrobial Peptides
- The Alyteserins : A study on the skin secretions of the midwife toad Alytes obstetricans identified antimicrobial peptides, including alyteserin-2a (Ile-Leu-Gly-Lys-Leu-Leu-Ser-Thr-Ala-Ala-Gly-Leu-Leu-Ser-Asn-Leu.NH2) and others, showing growth inhibitory activity against bacteria like Escherichia coli and Staphylococcus aureus. These peptides may represent a component of the animal's system of innate immunity (Conlon et al., 2009).
Protein Structure Studies
- Adenylate Kinase from Skeletal Muscle : Research on the amino acid composition and structure of porcine muscle adenylate kinase revealed sequences including the Ser-Leu-Ile-Gly-Lys-Val motif. Such studies enhance our understanding of protein structure and function (Heil et al., 1974).
- Alpha-Helical Structure in Peptides : A study using a host-guest system of synthetic peptides explored the role of amino acid side chains in stabilizing alpha-helix structure. The research provided insights into the molecular forces influencing protein structures (Lyu et al., 1990).
Biochemical Studies
- Tachykinins from Octopus Vulgaris : Novel tachykinins, including one with a sequence similar to Ser-Leu-Ile-Gly-Lys-Val, were isolated from the octopus's posterior salivary gland, indicating potential roles in venomous substance secretion and prey capture (Kanda et al., 2003).
- Histidine Decarboxylase Study : Research on the beta chain of histidine decarboxylase from Lactobacillus 30a revealed amino acid sequences, contributing to understanding enzyme structure and function (Vaaler et al., 1982).
Safety And Hazards
特性
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N7O8/c1-7-17(6)23(35-26(40)20(12-15(2)3)33-24(38)18(30)14-36)27(41)31-13-21(37)32-19(10-8-9-11-29)25(39)34-22(16(4)5)28(42)43/h15-20,22-23,36H,7-14,29-30H2,1-6H3,(H,31,41)(H,32,37)(H,33,38)(H,34,39)(H,35,40)(H,42,43)/t17-,18-,19-,20-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQVODZUQIATFS-WAUHAFJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N7O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ser-Leu-Ile-Gly-Lys-Val |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
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